molecular formula C20H18N4O4 B14463926 2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid CAS No. 67332-86-9

2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid

Cat. No.: B14463926
CAS No.: 67332-86-9
M. Wt: 378.4 g/mol
InChI Key: IREZKGVFLSNWDS-UHFFFAOYSA-N
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Description

2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with two carboxylic acid groups and two 6-methylpyridin-2-ylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dibromoterephthalic acid with 6-methyl-2-aminopyridine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The intermediate product undergoes cyclization to form the desired compound. This step may require the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
  • 2,5-Bis[(4-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
  • 2,5-Bis[(6-chloropyridin-2-yl)amino]benzene-1,4-dicarboxylic acid

Uniqueness

2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is unique due to the presence of 6-methylpyridin-2-yl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials.

Properties

CAS No.

67332-86-9

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2,5-bis[(6-methylpyridin-2-yl)amino]terephthalic acid

InChI

InChI=1S/C20H18N4O4/c1-11-5-3-7-17(21-11)23-15-9-14(20(27)28)16(10-13(15)19(25)26)24-18-8-4-6-12(2)22-18/h3-10H,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28)

InChI Key

IREZKGVFLSNWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC(=N3)C)C(=O)O

Origin of Product

United States

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